molecular formula C17H18F3N10O7P B054609 N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate CAS No. 119304-29-9

N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate

Cat. No. B054609
CAS RN: 119304-29-9
M. Wt: 562.4 g/mol
InChI Key: SVKFLRCQHUOPDJ-CEHHXFADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate (ATP-Azide) is a chemical compound used in scientific research. It is a modified form of adenosine triphosphate (ATP), a molecule that provides energy to cells. ATP-Azide has been synthesized to study the mechanism of action of ATP in cells and to investigate its biochemical and physiological effects.

Mechanism of Action

N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate works by binding to the same target proteins as ATP, but with the addition of an azide group. This azide group can then be used to attach a fluorescent or biotin tag, allowing researchers to visualize or isolate the target protein. N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate can also be used to inhibit the activity of ATP-dependent enzymes by binding to their active sites.
Biochemical and Physiological Effects:
N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate has been shown to have similar biochemical and physiological effects as ATP. It can stimulate the release of neurotransmitters, modulate ion channel activity, and regulate the activity of enzymes involved in energy metabolism. N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate has also been shown to induce cell death in cancer cells, making it a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate in lab experiments include its specificity for ATP-binding proteins, its ability to label and isolate target proteins, and its potential therapeutic applications. The limitations of using N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate include its toxicity at high concentrations, its potential interference with other cellular processes, and the need for specialized equipment and expertise to work with azide-containing compounds.

Future Directions

There are many potential future directions for research using N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate. One area of interest is the development of new therapeutic agents based on the biochemical and physiological effects of N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate. Another area of interest is the use of N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate to study the role of ATP in disease processes, such as cancer and neurodegenerative disorders. Additionally, N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate could be used to investigate the regulation of ATP synthesis and degradation in different cell types and under different physiological conditions.

Synthesis Methods

The synthesis of N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate involves the modification of ATP by the addition of an azide group to the pyridine ring. This is achieved through a reaction between ATP and 4-azido-3,5,6-trifluoropyridine-2-amine. The resulting product, N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate, is purified using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate has been widely used in scientific research to study the mechanism of action of ATP in cells. It has been used to investigate the binding of ATP to its target proteins, such as ion channels, receptors, and enzymes. N(6)-(N((4-Azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate has also been used to study the transport of ATP across cell membranes and the regulation of ATP synthesis and degradation.

properties

CAS RN

119304-29-9

Molecular Formula

C17H18F3N10O7P

Molecular Weight

562.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-[2-[(4-azido-3,5,6-trifluoropyridin-2-yl)amino]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H18F3N10O7P/c18-7-9(28-29-21)8(19)14(27-13(7)20)22-1-2-23-15-10-16(25-4-24-15)30(5-26-10)17-12(32)11(31)6(37-17)3-36-38(33,34)35/h4-6,11-12,17,31-32H,1-3H2,(H,22,27)(H,23,24,25)(H2,33,34,35)/t6-,11-,12-,17-/m1/s1

InChI Key

SVKFLRCQHUOPDJ-CEHHXFADSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCNC4=NC(=C(C(=C4F)N=[N+]=[N-])F)F

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCNC4=NC(=C(C(=C4F)N=[N+]=[N-])F)F

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCNC4=NC(=C(C(=C4F)N=[N+]=[N-])F)F

Other CAS RN

119304-29-9

synonyms

N(6)-(N((4-azido-3,5,6-trifluoro)pyridin-2-yl)-2-aminoethyl)adenosine 5'-monophosphate
N(6)-azido-TFP-AMP

Origin of Product

United States

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